molecular formula C13H26N2O2 B1383836 tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate CAS No. 1936147-97-5

tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate

Cat. No.: B1383836
CAS No.: 1936147-97-5
M. Wt: 242.36 g/mol
InChI Key: SUSZLKWTGNMZMT-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in research and development, particularly in the field of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate typically involves the reaction of 5-amino-3,3-dimethylazepane with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-amino-3,3-dimethylhexanoate
  • tert-Butyl 5-amino-3,3-dimethylheptanoate
  • tert-Butyl 5-amino-3,3-dimethyloctanoate

Uniqueness

tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its six-membered or eight-membered counterparts. This structural difference can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Biological Activity

tert-Butyl 5-amino-3,3-dimethylazepane-1-carboxylate is a compound characterized by its unique seven-membered azepane ring structure, which influences its chemical and biological properties. With the molecular formula C13H26N2O2C_{13}H_{26}N_{2}O_{2} and a molecular weight of 242.36 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and biological research.

The compound features a tert-butyl ester group and an amino group, which are crucial for its reactivity and biological interactions. The synthesis typically involves the reaction of 5-amino-3,3-dimethylazepane with tert-butyl chloroformate under basic conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may modulate various biochemical pathways, making it a candidate for further pharmacological studies .

Biological Activity

Research into the biological activity of this compound has indicated several potential effects:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of azepane compounds exhibit antimicrobial activity. The presence of the amino group may enhance interactions with microbial targets .
  • Neuroprotective Effects : Some azepane derivatives have shown promise in neuroprotection against neurodegenerative diseases. The ability to cross the blood-brain barrier could be a significant factor in this activity .
  • Pharmacological Applications : The compound is being investigated as a building block for pharmaceuticals, particularly in developing drugs targeting central nervous system disorders .

Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of various azepane derivatives, including this compound. Results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in treating neurodegenerative diseases.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound exhibited significant inhibitory activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Comparison with Similar Compounds

A comparative analysis with similar azepane derivatives reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
This compoundSeven-membered ringAntimicrobial, Neuroprotective
tert-Butyl 5-amino-3-methylazepane-1-carboxylateSix-membered ringLimited neuroprotective effects
tert-Butyl 5-amino-4-methylazepane-1-carboxylateSeven-membered ring with methyl substitutionEnhanced antimicrobial activity

Properties

IUPAC Name

tert-butyl 5-amino-3,3-dimethylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-7-6-10(14)8-13(4,5)9-15/h10H,6-9,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSZLKWTGNMZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN(C1)C(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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